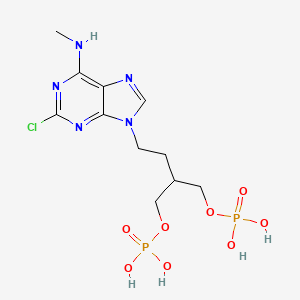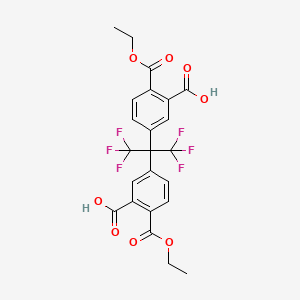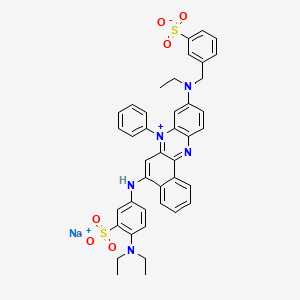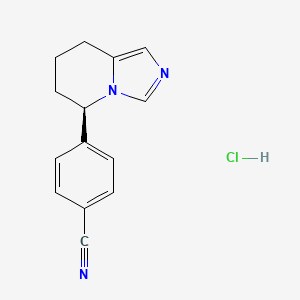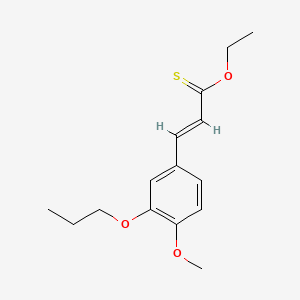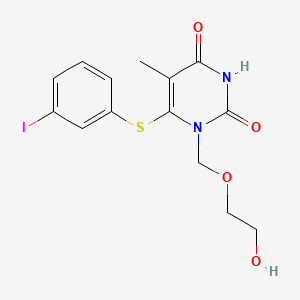
Osmium(8+);oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium tetraoxide, also known as osmium (VIII) oxide, is a chemical compound with the formula OsO₄. It is a volatile, toxic, and colorless solid that is notable for its strong oxidizing properties and its ability to bind to lipids. Osmium tetraoxide is widely used in various scientific fields, despite its toxicity and the rarity of osmium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Osmium tetraoxide can be prepared by the direct oxidation of osmium metal at high temperatures. The reaction involves heating osmium in the presence of oxygen at around 800°C:
Os+2O2→OsO4
Another method involves the oxidation of osmium salts with concentrated nitric acid. This method is commonly used to recover osmium via the volatile osmium tetraoxide .
Industrial Production Methods
In industrial settings, osmium tetraoxide is typically produced by the oxidation of osmium metal or its compounds. The process involves controlled oxidation to ensure the safe handling of the volatile and toxic compound .
Chemical Reactions Analysis
Types of Reactions
Osmium tetraoxide is primarily known for its role in oxidation reactions. It reacts with alkenes to form diolate species, which hydrolyze to yield cis-diols.
Common Reagents and Conditions
Alkenes: Osmium tetraoxide reacts with alkenes to form cis-diols.
Oxidizing Agents: Osmium tetraoxide can be used in conjunction with other oxidizing agents like hydrogen peroxide to enhance its reactivity.
Major Products
The major products of osmium tetraoxide reactions are typically cis-diols when reacting with alkenes. It can also form ketones or carboxylic acids through oxidative cleavage of olefins .
Scientific Research Applications
Chemistry
In organic chemistry, osmium tetraoxide is widely used as a catalyst for the dihydroxylation of alkenes. It is also employed in the oxidation of various organic compounds, making it a valuable reagent in synthetic chemistry .
Biology
Osmium tetraoxide is extensively used as a staining and fixative agent in electron microscopy. Its ability to bind to lipids makes it an excellent contrast agent for visualizing cellular structures .
Medicine
In medical research, osmium tetraoxide is used to study the structure of biological membranes and tissues. Its staining properties help in the detailed examination of cellular components .
Industry
Industrially, osmium tetraoxide is used in the production of fine chemicals and in the synthesis of complex organic molecules. Its strong oxidizing properties make it a valuable tool in various industrial processes .
Mechanism of Action
Osmium tetraoxide exerts its effects through a [3+2] cycloaddition reaction with alkenes, forming an osmate ester intermediate. This intermediate then hydrolyzes to form cis-diols. The reaction is concerted, meaning that the bonds are formed simultaneously, leading to the syn addition of hydroxyl groups on the same face of the alkene .
Comparison with Similar Compounds
Similar Compounds
Ruthenium tetroxide: Similar to osmium tetraoxide, ruthenium tetroxide is also a strong oxidizing agent used in organic synthesis.
Potassium permanganate: Another strong oxidizing agent used for similar purposes in organic chemistry.
Hexacyanoferrate(III): Used as an oxidant in various chemical reactions.
Uniqueness
Osmium tetraoxide is unique due to its high oxidation state (+8) and its ability to form stable osmate esters. Its volatility and strong oxidizing properties make it distinct from other oxidizing agents .
Properties
Molecular Formula |
O4Os |
|---|---|
Molecular Weight |
254.2 g/mol |
IUPAC Name |
osmium(8+);oxygen(2-) |
InChI |
InChI=1S/4O.Os/q4*-2;+8 |
InChI Key |
ZEWCIYALLCXNSS-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Os+8] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



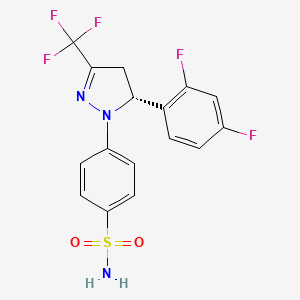
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
